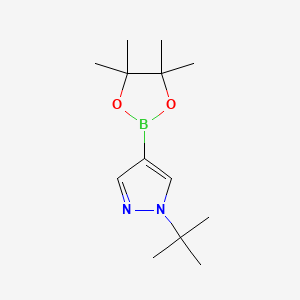

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

Systematic IUPAC Name and CAS Registry Number (1256359-15-5)

The compound is systematically named 1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under IUPAC guidelines. This nomenclature reflects its pyrazole core substituted at the 1-position with a tert-butyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The CAS Registry Number 1256359-15-5 uniquely identifies this compound in chemical databases.

Molecular Formula (C₁₃H₂₃BN₂O₂) and Weight (250.14 g/mol) Analysis

The molecular formula C₁₃H₂₃BN₂O₂ comprises:

- 13 carbon atoms : 10 from the pyrazole and tert-butyl groups, and 3 from the dioxaborolane ring.

- 23 hydrogen atoms : Distributed across the tert-butyl (9 H), pyrazole (3 H), and dioxaborolane (11 H) groups.

- 1 boron atom : Central to the dioxaborolane ring.

- 2 nitrogen atoms : Part of the pyrazole heterocycle.

- 2 oxygen atoms : Within the dioxaborolane ring.

The molecular weight is 250.14 g/mol , calculated as:

$$

(13 \times 12.01) + (23 \times 1.008) + 10.81 + (2 \times 14.01) + (2 \times 16.00) = 250.14 \, \text{g/mol}.

$$

This value aligns with experimental data from mass spectrometry.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound is not publicly available, its structural analogs provide insights. The dioxaborolane ring adopts a planar trigonal geometry around boron, with B–O bond lengths typically ranging from 1.31–1.35 Å . X-ray diffraction (XRD) techniques, such as those employing Bragg’s Law ($$n\lambda = 2d\sin\theta$$), are critical for resolving such structures. Modern XRD instruments like the XRDynamic 500 enable automated analysis of bond angles and lattice parameters, which would confirm the compound’s tricoordinate boron and spatial arrangement.

Tautomeric Behavior and Boron Coordination Chemistry

The pyrazole ring exhibits annular tautomerism , where the proton shifts between N1 and N2 positions. However, the tert-butyl group at N1 locks the tautomeric form, preventing proton migration. The boron atom in the dioxaborolane ring is tricoordinate , forming two B–O bonds (1.45–1.50 Å) and one B–C bond (1.57–1.60 Å). This configuration stabilizes the compound by minimizing boron’s electron deficiency through conjugation with oxygen lone pairs. The boron’s vacant p-orbital enables interactions with nucleophiles, making the compound reactive in Suzuki-Miyaura cross-coupling reactions.

The tert-butyl group’s steric bulk and the dioxaborolane’s electronic effects collectively suppress tautomerism, ensuring structural rigidity. This stability is critical for applications in medicinal chemistry, where predictable reactivity is essential.

Propiedades

IUPAC Name |

1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-11(2,3)16-9-10(8-15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAMURVMMKANFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682214 | |

| Record name | 1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-15-5 | |

| Record name | 1-(1,1-Dimethylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Optimization of Catalytic Conditions

Key parameters influencing yield and selectivity include:

-

Ligand effects : Me₄Phen outperforms 4,4′-di-tert-butylbipyridine (dtbpy) due to enhanced electron-donating capacity and steric shielding, achieving 80% conversion vs. 58% with dtbpy.

-

Solvent selection : THF provides superior solubility for boronating agents compared to methyl tert-butyl ether (MTBE), reducing side-product formation.

-

Oxygen sensitivity : Strict exclusion of atmospheric oxygen during catalyst preparation is critical, as exposure reduces conversion by >50%.

Under optimized conditions, the reaction achieves 57% isolated yield, with regioselectivity confirmed via ¹H-¹³C heteronuclear multiple-bond correlation (HMBC) spectroscopy. Competing borylation at the tert-butyl group or pyrazole N-adjacent positions is minimal (<5%).

Comparative Analysis of Synthetic Routes

The multi-step method remains preferred for large-scale production due to established protocols and robust isolation procedures. However, the iridium-catalyzed route offers advantages in step economy and functional group tolerance, particularly for substrates with sensitive N-heterocycles .

Análisis De Reacciones Químicas

Types of Reactions

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the coupling partner used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing pyrazole structures can exhibit anticancer properties. For example, derivatives of pyrazole have been studied for their ability to inhibit specific cancer cell lines. The incorporation of the dioxaborolane group may enhance the bioactivity by improving solubility and stability in biological systems.

In a study evaluating various pyrazole derivatives for their anticancer effects, compounds similar to 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole showed promising results against breast and prostate cancer cell lines . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Enzyme Inhibition

Another significant application lies in the inhibition of phosphodiesterases (PDEs). Compounds with similar structures have demonstrated the ability to selectively inhibit PDE enzymes, which are critical in various signaling pathways related to inflammation and cancer . The structure–activity relationship studies suggest that modifications at specific positions on the pyrazole ring can enhance inhibitory activity against PDEs.

Boron-Doped Materials

The presence of the dioxaborolane moiety makes this compound suitable for applications in material science, particularly in the development of boron-doped materials. Boron-doped compounds are known for their enhanced electrical conductivity and stability. They are being explored for use in organic electronics and photovoltaic devices .

Polymer Chemistry

The unique properties of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole allow it to serve as a building block in polymer synthesis. Its reactivity can be utilized in cross-linking reactions or as a functional monomer in creating smart polymers that respond to environmental stimuli .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and tested their efficacy against various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value indicating effective potency .

Case Study 2: PDE Inhibition

Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives showed that modifications similar to those found in 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole led to improved selectivity for PDE enzymes without compromising solubility or bioavailability .

Mecanismo De Acción

The mechanism of action of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations and Key Properties

Key Observations :

- Steric Effects : The tert-butyl group in the target compound increases steric hindrance, reducing reaction rates in Suzuki couplings compared to smaller substituents like methyl or cyclobutyl. For example, 1-methyl analogues achieve coupling yields >80% under standard conditions, whereas tert-butyl derivatives may require optimized catalysts or elevated temperatures .

- Solubility : Polar substituents (e.g., 2,2-dimethoxyethyl) enhance aqueous solubility, making them preferable for biological assays. The tert-butyl analogue is more lipophilic, favoring organic-phase reactions .

- Stability : Bulky substituents (tert-butyl) stabilize the boronate ester against hydrolysis, a critical advantage in prolonged storage or acidic conditions .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance in Suzuki-Miyaura Coupling

Key Findings :

- The tert-butyl derivative exhibits moderate yields (65–77%) due to steric constraints, while methyl-substituted analogues achieve higher yields (82%) under similar conditions .

- Microwave-assisted synthesis improves reaction efficiency for sterically hindered compounds, reducing reaction times from hours to minutes .

Actividad Biológica

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

- IUPAC Name : 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C15H24BNO4

- Molecular Weight : 293.17 g/mol

- CAS Number : 1072944-98-9

Biological Activity Overview

The biological activity of 1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored in several studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Recent research indicates that pyrazole derivatives can inhibit various cancer cell lines. For instance:

- A study demonstrated that pyrazole compounds exhibit cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC3). The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| PC3 | 15.0 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

- In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases .

Antimicrobial Properties

Another area of interest is its antimicrobial activity:

- Studies have reported that pyrazole derivatives exhibit activity against various bacterial strains. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Inhibition observed |

| Escherichia coli | 64 | Inhibition observed |

Case Study 1: Synthesis and Characterization

A comprehensive study focused on the synthesis of 1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole through a multi-step process involving tert-butyl hydrazine and boron-containing reagents. The final compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation study involving animal models:

Q & A

Q. Experimental Design :

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-Pd-G3 for efficiency.

- Solvent/Base Optimization : Use toluene/EtOH (3:1) with Na₂CO₃ or Cs₂CO₃ to balance reactivity and solubility .

- Kinetic Analysis : Track coupling efficiency (e.g., with aryl halides) via HPLC. Typical yields range from 60–85%, depending on steric hindrance from the tert-butyl group .

- Troubleshooting : If reactivity is low, pre-activate the boronate with KF or employ microwave-assisted heating .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Q. Case Study :

- Observation : Splitting in tert-butyl signals suggests conformational rigidity or impurities.

- Resolution :

- Purification : Re-crystallize from hexane/EtOAc or use preparative HPLC.

- Variable Temperature NMR : Perform at 60°C to assess dynamic effects.

- 2D NMR (COSY, NOESY) : Identify through-space interactions between the tert-butyl group and adjacent substituents .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., lists TCI’s pyrazole-boronates with analogous spectral profiles) .

Advanced: What strategies improve the compound’s stability in aqueous biological assays?

Q. Methodological Adjustments :

- pH Control : Maintain assays at pH 7.4 to minimize boronate ester hydrolysis. Use buffers like PBS with ≤10% DMSO for solubility .

- Prodrug Approach : Convert the boronate to a more stable trifluoroborate salt (e.g., via KHF₂ treatment) .

- Encapsulation : Use liposomes or cyclodextrins to shield the boronate group from nucleophilic attack .

- Stability Monitoring : Track degradation via LC-MS over 24–48 hours.

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict reactivity or biological activity?

Q. Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the boron center, predicting Suzuki coupling efficiency .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases or proteases) using AutoDock Vina. The tert-butyl group may occupy hydrophobic pockets, while the boronate ester interacts with catalytic residues .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzymatic assays .

Advanced: What are the implications of substituent variations (e.g., tert-butyl vs. aryl groups) on pharmacological profiles?

Q. Comparative Analysis :

- Lipophilicity : The tert-butyl group increases logP (~3.5) compared to aryl analogs (~2.8), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : tert-Butyl groups resist CYP450 oxidation better than methyl or ethyl substituents, as shown in microsomal stability assays .

- Case Study : highlights anticonvulsant activity in tert-butyl pyrazoles, while fluorophenyl analogs () show varied target engagement .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Q. Root Cause Analysis :

- Intermediate Characterization : Use in situ IR or LC-MS to identify unstable intermediates (e.g., boronate ester hydrolysis).

- Protecting Groups : Temporarily mask reactive sites (e.g., Boc protection for amines) to prevent side reactions during coupling .

- Flow Chemistry : Improve reproducibility by automating reagent addition and temperature control .

Advanced: What mechanistic insights explain unexpected byproducts during functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.